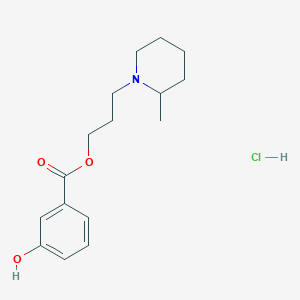
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride
Descripción
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride is a bioactive chemical compound.
Propiedades
Número CAS |
67032-05-7 |
|---|---|
Fórmula molecular |
C16H24ClNO3 |
Peso molecular |
313.82 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14;/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3;1H |
Clave InChI |
XMUYNJLUXHJOOY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O.Cl |
SMILES canónico |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=CC=C2O.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride involves several steps. The primary synthetic route includes the esterification of m-hydroxybenzoic acid with 3-(2-methylpiperidino)propanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Análisis De Reacciones Químicas
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride can be compared with other similar compounds such as:
Benzoic acid, 3-hydroxy-, methyl ester: This compound has a similar structure but differs in the ester group.
Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester: Another similar compound with different ester and hydroxy group positions
The uniqueness of this compound lies in its specific ester group and the presence of the m-hydroxy group, which contribute to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


